molecular formula C9H6BrNO4 B12867323 2-(2-Bromobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid

2-(2-Bromobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid

Cat. No.: B12867323
M. Wt: 272.05 g/mol
InChI Key: GMCPVNVEJBZBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid is a compound belonging to the benzoxazole family, which is known for its diverse biological activities. . This compound, in particular, has garnered interest for its unique structural properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid typically involves the reaction of 2-aminophenol with brominated acetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures . The product is then purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various functionalized benzoxazole derivatives .

Scientific Research Applications

2-(2-Bromobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects . Molecular docking studies have shown that the compound has a high binding affinity towards prostaglandin H2 synthase and trypsin enzyme .

Comparison with Similar Compounds

Uniqueness: 2-(2-Bromobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid stands out due to its unique bromine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biochemical pathways .

Properties

Molecular Formula

C9H6BrNO4

Molecular Weight

272.05 g/mol

IUPAC Name

2-(2-bromo-1,3-benzoxazol-5-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H6BrNO4/c10-9-11-5-3-4(7(12)8(13)14)1-2-6(5)15-9/h1-3,7,12H,(H,13,14)

InChI Key

GMCPVNVEJBZBCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(C(=O)O)O)N=C(O2)Br

Origin of Product

United States

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